molecular formula C10H12N4O2 B1475760 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one CAS No. 2092256-93-2

4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

Cat. No.: B1475760
CAS No.: 2092256-93-2
M. Wt: 220.23 g/mol
InChI Key: GYTJODLISZSCRI-UHFFFAOYSA-N
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Description

4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one ( 2090945-29-0) is a high-value chemical building block with the molecular formula C10H12N4O2 and a molecular weight of 220.23 g/mol. This compound features a 1,2,4-oxadiazole heterocycle, a scaffold renowned in modern drug discovery for its versatility as a bioisostere for esters and amides, which can enhance metabolic stability and fine-tune the physicochemical properties of drug candidates . The presence of both the 1,2,4-oxadiazole ring and an aminomethyl group on the core structure makes this reagent a prime candidate for designing novel therapeutic agents. Researchers can leverage the aminomethyl handle for further synthetic modifications, enabling the creation of libraries of derivatives for structure-activity relationship (SAR) studies . The 1,2,4-oxadiazole moiety is associated with a broad spectrum of biological activities, including potential antimicrobial, anti-inflammatory, anticancer, and central nervous system effects, making this compound a versatile starting point for multiple drug discovery programs . This product is intended for research and development purposes exclusively. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-1-ethylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-2-14-4-3-7(5-9(14)15)10-12-8(6-11)16-13-10/h3-5H,2,6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYTJODLISZSCRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=CC1=O)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Pyridin-2(1H)-one Core

  • Starting Materials: 2-hydroxypyridine derivatives or 2-pyridone precursors.
  • N-1 Ethylation: Alkylation of the pyridinone nitrogen with ethyl halides (e.g., ethyl bromide) under basic conditions to yield 1-ethylpyridin-2(1H)-one.
  • Reaction Conditions: Typical alkylation involves using bases such as potassium carbonate in polar aprotic solvents like DMF at elevated temperatures (50–80 °C).

Formation of the 1,2,4-Oxadiazole Ring

  • Precursors: The oxadiazole ring is commonly constructed via cyclization of amidoximes with carboxylic acid derivatives or their activated forms (e.g., acid chlorides).
  • Amidoxime Preparation: Amino-substituted amidoximes are synthesized from nitriles and hydroxylamine hydrochloride.
  • Cyclization: The amidoxime reacts with an appropriate carboxylic acid derivative under dehydrating conditions (e.g., using phosphorus oxychloride or carbodiimides) to form the 1,2,4-oxadiazole ring.
  • Substitution at 5-Position: The aminomethyl group is introduced either by using an amidoxime bearing the aminomethyl substituent or by subsequent functional group transformation (e.g., reduction of a nitrile or azide precursor).

Coupling of Oxadiazole to Pyridinone

  • Position 4 Substitution: The oxadiazole moiety is attached at the 4-position of the pyridinone ring, typically via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions.
  • Cross-Coupling Methods: Suzuki or Buchwald-Hartwig coupling can be employed if appropriate halogenated pyridinone intermediates and boronic acid or amine derivatives of the oxadiazole are available.
  • Alternative Methods: Direct condensation or amide bond formation may be used depending on the functional groups present.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes Yield Range (%)
N-1 Ethylation of pyridinone Ethyl bromide, K2CO3, DMF, 60 °C, 6–12 h Mild base, polar aprotic solvent 70–85
Amidoxime formation Hydroxylamine hydrochloride, base, aqueous From nitrile precursors 80–90
Oxadiazole cyclization POCl3 or EDCI, reflux in toluene or DCM Dehydrating agent for ring closure 60–75
Aminomethyl introduction Reduction (e.g., NaBH4) or substitution Post-cyclization functionalization 65–80
Coupling to pyridinone Pd catalyst, base, inert atmosphere, 80–100 °C Cross-coupling or nucleophilic substitution 55–75

Research Findings and Notes

  • The oxadiazole ring formation is a crucial step and often determines the overall yield and purity of the final compound.
  • The aminomethyl group enhances the compound’s reactivity and biological activity but requires careful control to avoid side reactions such as over-alkylation or decomposition.
  • Optimization of reaction solvents and temperatures is essential to maximize yields and minimize by-products.
  • The choice of coupling method depends on the availability of intermediates and desired scale; palladium-catalyzed cross-coupling offers versatility but may require expensive catalysts.
  • The synthetic route is scalable and amenable to modifications for analog synthesis, as demonstrated in patent literature related to substituted pyridones with oxadiazole substituents.

Summary Table of Key Synthetic Steps

Synthetic Step Key Reagents/Intermediates Reaction Type Critical Parameters Yield (%)
Pyridinone N-ethylation 1-Ethylpyridin-2(1H)-one, ethyl bromide Alkylation Base, solvent, temperature 70–85
Amidoxime preparation Nitrile, hydroxylamine hydrochloride Nucleophilic addition pH control, temperature 80–90
Oxadiazole ring cyclization Amidoxime, acid chloride or carboxylic acid Cyclodehydration Dehydrating agent, reflux 60–75
Aminomethyl group introduction Reduction agents or substitution reagents Functional group modification Mild reducing conditions 65–80
Coupling to pyridinone Halogenated pyridinone, Pd catalyst Cross-coupling Catalyst loading, temp 55–75

This detailed overview synthesizes data from patent literature and related research on substituted pyridones and oxadiazole derivatives, providing a comprehensive guide to the preparation of 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one . The described methods allow for efficient synthesis with scope for optimization depending on the scale and desired purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxadiazole ring to other heterocyclic structures.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the oxadiazole or pyridinone rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions can vary from mild to harsh, depending on the stability of the compound and the functional groups involved.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications include its use as an antimicrobial, anticancer, or anti-inflammatory agent.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Oxadiazole Substituent Core Structure Molecular Weight (g/mol) Key Features
4-(5-(Aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one (Target) 5-(aminomethyl) Pyridin-2(1H)-one 220.23 Hydrogen-bonding via NH2; moderate hydrophilicity; discontinued
4-(5-(Chloromethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one 5-(chloromethyl) Pyridin-2(1H)-one 239.66 Electrophilic Cl group; higher reactivity; discontinued
5-(3-Methoxyphenyl)-3-(5-methyl-1,2,4-oxadiazol-3-yl)-1,6-naphthyridin-2(1H)-one 5-methyl Naphthyridin-2(1H)-one 334.33 Bulky aromatic system; methoxy group enhances lipophilicity
4-[5-(3-Chloro-4-fluorophenyl)-1,2,4-oxadiazol-3-yl]-1-(4-fluorophenyl)pyrrolidin-2-one 5-(3-chloro-4-fluorophenyl) Pyrrolidin-2-one 389.77 Halogenated aromatic substituents; potential CNS activity
4-[5-(Benzofuran-2-yl)-1,2,4-oxadiazol-3-yl]benzoic acid derivatives 5-(benzofuran-2-yl) Benzoic acid ~350–400 (estimated) Bicyclic benzofuran enhances π-π stacking; carboxylic acid improves solubility
Key Observations:
  • Substituent Effects: The aminomethyl group in the target compound distinguishes it from analogs with halogens (e.g., Cl in ), aromatic (e.g., benzofuran in ), or alkyl groups (e.g., methyl in ). The NH2 group enables hydrogen bonding, which may enhance target binding in biological systems compared to hydrophobic or electron-withdrawing substituents.
  • Molecular Weight and Solubility: The target compound has the lowest molecular weight (220.23 g/mol), suggesting better solubility than larger analogs like the naphthyridinone derivative (334.33 g/mol) .

Biological Activity

The compound 4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one is a heterocyclic organic molecule that contains both oxadiazole and pyridine moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on available literature and research findings.

  • Molecular Formula : C₉H₁₁N₅O₂
  • Molecular Weight : 197.22 g/mol
  • CAS Number : Not specified in the available sources.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and pyridine structures often exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been reported to show activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Related Compounds

Compound StructureTarget OrganismActivity (Minimum Inhibitory Concentration, µg/mL)
Oxadiazole Derivative AS. aureus32
Oxadiazole Derivative BE. coli64
Oxadiazole Derivative CP. aeruginosa128

2. Antifungal Activity

The compound has also been evaluated for antifungal activity. Certain oxadiazole derivatives have shown promising results against fungal pathogens such as Candida albicans and Cryptococcus neoformans. For instance, modifications to the oxadiazole ring structure have enhanced antifungal potency .

Table 2: Antifungal Activity of Related Compounds

Compound StructureTarget OrganismActivity (Minimum Inhibitory Concentration, µg/mL)
Oxadiazole Derivative DC. albicans16
Oxadiazole Derivative EC. neoformans32

3. Anticancer Potential

Emerging studies suggest that oxadiazole derivatives may possess anticancer properties. The mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth and metastasis. For example, certain derivatives have been shown to induce apoptosis in cancer cell lines .

Case Studies

A notable study evaluated a series of oxadiazole derivatives for their anticancer activity against various cancer cell lines. The study found that compounds with specific substitutions on the oxadiazole ring exhibited significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines at concentrations ranging from 10 to 50 µM .

The biological activity of This compound is thought to involve multiple mechanisms:

  • Inhibition of Enzymatic Activity : Many oxadiazoles act as enzyme inhibitors, disrupting metabolic pathways essential for microbial survival.
  • Cell Membrane Disruption : Some compounds can integrate into microbial membranes, leading to increased permeability and cell lysis.
  • Apoptosis Induction : In cancer cells, certain derivatives can trigger programmed cell death through mitochondrial pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one
Reactant of Route 2
4-(5-(aminomethyl)-1,2,4-oxadiazol-3-yl)-1-ethylpyridin-2(1H)-one

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